molecular formula C5H11NO3 B1616659 1,4-Dideoxy-1,4-imino-D-ribitol CAS No. 105990-41-8

1,4-Dideoxy-1,4-imino-D-ribitol

Cat. No.: B1616659
CAS No.: 105990-41-8
M. Wt: 133.15 g/mol
InChI Key: OQEBIHBLFRADNM-MROZADKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dideoxy-1,4-imino-D-ribitol can be synthesized from D-ribose through a series of chemical reactions. One common method involves the base-promoted hydrolysis of a chlorinated D-ribonolactone derivative, followed by inversion of configuration at the C-4 position . Another method includes the use of N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol, synthesized efficiently and stereoselectively from D-mannose .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Properties

CAS No.

105990-41-8

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1

InChI Key

OQEBIHBLFRADNM-MROZADKFSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)CO)O)O

SMILES

C1C(C(C(N1)CO)O)O

Canonical SMILES

C1C(C(C(N1)CO)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A more direct way to synthesise 3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is by reduring 2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol with Pd/C in glacial acetic acid. The formed, oily (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate is dissolved in methanol and added to a solution containing D-tartraric acid at reflux and (2R,3R,4R)-3,4-dihydroxy-2-hydroxymethylpyrrolidine, D-tartrate is formed and can be isolated by filtration. Ion exchange chromatography is thereby avoided.
Name
3,4-dihydroxy-2-hydroxymethylpyrrolidine
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One
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2,3,5-Tri-O-benzyl-1,4-dideoxy-1,4-imino-D-arabinitol
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
(2R,3R,4R)-3,4-dihydroxy-2-hydroxymethyl-pyrrolidine,acetate
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0 (± 1) mol
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reactant
Reaction Step Three
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Reaction Step Five
Name
(2R,3R,4R)-3,4-dihydroxy-2-hydroxymethylpyrrolidine
Name
D-tartrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dideoxy-1,4-imino-D-ribitol
Reactant of Route 2
1,4-Dideoxy-1,4-imino-D-ribitol
Reactant of Route 3
1,4-Dideoxy-1,4-imino-D-ribitol
Reactant of Route 4
1,4-Dideoxy-1,4-imino-D-ribitol
Reactant of Route 5
1,4-Dideoxy-1,4-imino-D-ribitol
Reactant of Route 6
1,4-Dideoxy-1,4-imino-D-ribitol

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